molecular formula C9H14N2O B13295666 3-(2-Methylpropoxy)pyridin-4-amine

3-(2-Methylpropoxy)pyridin-4-amine

Cat. No.: B13295666
M. Wt: 166.22 g/mol
InChI Key: QTEIEQSWMAYZMN-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)pyridin-4-amine is an organic compound with the molecular formula C₉H₁₄N₂O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropoxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropoxy)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Methylpropoxy)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Aminopyridine: A precursor in the synthesis of 3-(2-Methylpropoxy)pyridin-4-amine.

    2-Methylpropylamine: Another compound with a similar alkyl group.

    Pyridine derivatives: Various derivatives of pyridine with different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 2-methylpropoxy group makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-methylpropoxy)pyridin-4-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)6-12-9-5-11-4-3-8(9)10/h3-5,7H,6H2,1-2H3,(H2,10,11)

InChI Key

QTEIEQSWMAYZMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CN=C1)N

Origin of Product

United States

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